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Compound of Interest

Compound Name: ATP disodium salt hydrate

Cat. No.: B1340535 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the standard

concentrations of ATP disodium salt used in kinase assay protocols. Understanding and

selecting the appropriate ATP concentration is critical for generating reliable and reproducible

data, particularly in the context of kinase inhibitor screening and characterization.

Application Notes
The concentration of Adenosine 5'-triphosphate (ATP) is a critical parameter in any kinase

assay, as it directly influences the enzyme's activity and the apparent potency of inhibitors,

especially those that are ATP-competitive.[1][2][3] The choice of ATP concentration is therefore

a strategic decision that should align with the specific goals of the experiment. There are three

primary approaches to selecting the ATP concentration for a kinase assay:

At or Near the Michaelis Constant (Kₘ): This is the most common approach for biochemical

kinase assays. The Kₘ is the ATP concentration at which the kinase exhibits half of its

maximum velocity (Vmax).[1] Performing assays at the ATP Kₘ value provides a good

balance for detecting ATP-competitive inhibitors and allows for a standardized comparison of

inhibitor potencies across different kinases.[1][4] For an ATP-competitive inhibitor, the IC50

value will be approximately twice the inhibitor's dissociation constant (Ki) under these

conditions, as described by the Cheng-Prusoff equation.[1][3]
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Physiological Concentrations: To better predict an inhibitor's efficacy within a cellular

environment, kinase assays can be performed at physiological ATP concentrations, which

are typically in the range of 1-10 mM.[1] Cellular ATP levels are generally significantly higher

than the Kₘ of most kinases.[3][5] Using high ATP concentrations will result in higher IC50

values for ATP-competitive inhibitors, providing a more biologically relevant measure of their

potency.[1][3]

Fixed, Standardized Concentrations: For high-throughput screening (HTS) of large

compound libraries, a single, fixed ATP concentration (e.g., 10 µM, 30 µM, or 100 µM) is

often used across a panel of kinases to simplify the experimental workflow.[2][6] However,

this approach can lead to an arbitrary ranking of inhibitor selectivity if the Kₘ values for the

tested kinases vary significantly.[2]

The determination of the ATP Kₘ for each specific kinase is a crucial step in robust assay

development.[2] This is achieved by measuring the kinase activity across a range of ATP

concentrations and fitting the data to the Michaelis-Menten equation.[7]

Quantitative Data Summary
The following table summarizes typical ATP concentrations used in various kinase assay

protocols.
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ATP Concentration Assay Type/Purpose Rationale References

Kₘ Value
Biochemical assays,

Inhibitor profiling

High sensitivity to

ATP-competitive

inhibitors, allows for Ki

determination.

[1][2][3]

1-10 mM

Cell-based assays,

Physiological

relevance

Mimics intracellular

ATP levels for more

accurate prediction of

in vivo efficacy.

[1][5][8]

10 µM
High-throughput

screening

Standardized

concentration for

broad kinase panels.

[6]

100 µM In vitro kinase assays
A commonly used

fixed concentration.
[9][10]

100 - 200 µM
General kinase

assays

A typical range for

many commercially

available kinase assay

kits.

[10]

Up to 250 µM
Apparent ATP-Kₘ

determination

Used in determining

the Michaelis-Menten

kinetics of a kinase.

[7]

Experimental Protocols
Protocol 1: Determination of the Apparent ATP Kₘ Value
This protocol describes the steps to determine the Michaelis constant (Kₘ) of a kinase for ATP.

Materials:

Purified kinase of interest

Kinase-specific peptide or protein substrate
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ATP disodium salt solution (high concentration stock, e.g., 100 mM)

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-

35)

Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or [γ-³²P]ATP with phosphocellulose

paper)

Microplate reader (luminescence, fluorescence, or scintillation counter)

96-well or 384-well plates

Procedure:

Prepare a series of ATP dilutions: From the high concentration stock, prepare a serial dilution

of ATP in kinase reaction buffer to cover a wide range of concentrations (e.g., 0, 0.5, 1, 2, 5,

10, 25, 50, 100, and 250 µM).[7]

Set up the kinase reaction: In each well of the microplate, add the kinase, its substrate at a

saturating concentration, and the kinase reaction buffer.

Initiate the reaction: Add the varying concentrations of ATP to their respective wells to start

the kinase reaction. The final volume should be consistent across all wells.

Incubate the reaction: Incubate the plate at a constant temperature (e.g., 30°C or room

temperature) for a predetermined time. This time should be within the linear range of the

reaction, where less than 15% of the substrate is consumed.[11]

Stop the reaction and detect the signal: Stop the reaction using an appropriate method (e.g.,

adding EDTA or the detection reagent). Measure the kinase activity using the chosen

detection method.

Data analysis: Plot the initial reaction velocity (or signal) against the ATP concentration. Fit

the data to the Michaelis-Menten equation using a non-linear regression software to

determine the Vmax and the apparent Kₘ for ATP.
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Protocol 2: Standard Kinase Activity Assay at a Fixed
ATP Concentration
This protocol outlines a general procedure for a kinase assay using a predetermined ATP

concentration (e.g., the Kₘ value or a fixed concentration).

Materials:

Purified kinase

Kinase substrate

ATP disodium salt solution at the desired final concentration (e.g., 10 µM, 100 µM, or Kₘ

value)

Kinase reaction buffer

Kinase inhibitors (if screening)

Detection reagent

Microplate reader

Multi-well plates

Procedure:

Prepare reagents: Thaw all reagents and keep them on ice. Prepare the kinase reaction

buffer and the ATP solution at 2x the final desired concentration.

Add kinase and substrate: To each well, add the kinase and its substrate dissolved in kinase

reaction buffer. If screening inhibitors, add the compounds at this stage and pre-incubate

with the kinase for a defined period (e.g., 10-30 minutes).[10]

Initiate the reaction: Add the 2x ATP solution to each well to start the reaction.

Incubate: Incubate the plate at the optimal temperature for the kinase for a set amount of

time.
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Terminate the reaction and measure activity: Stop the reaction and measure the kinase

activity as described in Protocol 1.

Analyze data: For inhibitor screening, calculate the percent inhibition relative to a no-inhibitor

control. For IC50 determination, plot the percent inhibition against the logarithm of the

inhibitor concentration and fit the data to a sigmoidal dose-response curve.
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Caption: A simplified diagram of a typical kinase signaling cascade.

Biochemical Kinase Assay Workflow

1. Reagent Preparation

2. Kinase Reaction

3. Signal Detection

4. Data Analysis

Kinase Solution

Combine Kinase,
Substrate, and Inhibitor

Substrate Solution ATP Solution

Add ATP to Initiate

Inhibitor (Optional)

Incubate at
Constant Temperature

Stop Reaction

Add Detection Reagent
& Read Signal

Calculate Activity
or Inhibition

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1340535?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1340535?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: A generalized workflow for a biochemical kinase assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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